Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
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Overview
Description
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is an organic compound with the molecular formula C10H16O4. It is a liquid at room temperature and is known for its unique structure, which includes an oxetane ring and an allyl group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate typically involves the reaction of ethyl bromoacetate with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxetane ring can undergo ring-opening reactions, which are catalyzed by acids or bases. These reactions are crucial in its biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}propanoate
- Methyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
- Propyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
Uniqueness
This compound is unique due to its specific combination of an oxetane ring and an allyl group. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-(3-prop-2-enyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C10H16O4/c1-3-5-10(7-12-8-10)14-6-9(11)13-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
CDAOODNWDZJAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1(COC1)CC=C |
Origin of Product |
United States |
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